7-Monodemethyl Minocycline is a chemical compound classified as an impurity of Minocycline, a second-generation tetracycline antibiotic. This compound is identified by the CAS number 4708-96-7 and has the molecular formula with a molecular weight of 443.45 g/mol. It is recognized for its structural modifications compared to its parent compound, Minocycline, and is often referred to in various contexts, including pharmaceutical research and development.
7-Monodemethyl Minocycline is derived from the natural product Minocycline, which is widely used for its antibacterial properties against both gram-positive and gram-negative bacteria. The compound falls under the category of tetracycline antibiotics and is primarily studied for its implications in pharmacology and medicinal chemistry .
The synthesis of 7-Monodemethyl Minocycline can be approached through several methods, often involving modifications to the tetracycline core structure. One notable method involves chlorination reactions on 6-demethyl-6-deoxytetracycline, followed by azo reactions to produce chlorinated products. Subsequent reduction steps yield the desired compound .
This method emphasizes high yield and purity while simplifying the purification process, making it suitable for large-scale production .
The molecular structure of 7-Monodemethyl Minocycline features a tetracycline backbone with specific substitutions that define its chemical properties. The compound has several functional groups, including hydroxyl groups and a dimethylamino group.
7-Monodemethyl Minocycline can participate in various chemical reactions typical of tetracyclines:
These reactions are crucial for modifying the compound for further applications or studies.
The mechanism of action of 7-Monodemethyl Minocycline closely resembles that of other tetracycline antibiotics. It functions primarily by binding to the bacterial ribosome, specifically targeting the 30S ribosomal subunit.
The physical and chemical properties of 7-Monodemethyl Minocycline are essential for understanding its behavior in biological systems and during synthesis:
These properties are critical when considering storage conditions and formulation in pharmaceutical applications .
7-Monodemethyl Minocycline has several scientific uses:
This compound plays an important role in advancing our understanding of antibiotic mechanisms and improving therapeutic strategies against bacterial infections.
7-Monodemethyl Minocycline (CAS 4708-96-7) is a chemically modified derivative of the broad-spectrum tetracycline antibiotic minocycline. Its molecular structure (C₂₂H₂₅N₃O₇; MW 443.45 g/mol) features demethylation at the 7-position dimethylamino group, distinguishing it from the parent compound and other analogs. This structural alteration significantly influences its biochemical interactions and pharmacological behavior. As a secondary metabolite identified in minocycline metabolism studies, it occupies a critical niche in pharmaceutical research, serving dual roles as a reference impurity in drug quality control and a candidate molecule for investigating modified tetracycline bioactivities [1] [5] [7].
Table 1: Key Molecular Properties of 7-Monodemethyl Minocycline
Property | Value |
---|---|
CAS Registry Number | 4708-96-7 |
Molecular Formula | C₂₂H₂₅N₃O₇ |
Molecular Weight | 443.45 g/mol |
IUPAC Name | (4S,4aS,5aR,12aS)-4-(Dimethylamino)-3,10,12,12a-tetrahydroxy-7-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
Synonyms | Minocycline EP Impurity C, 7-Didemethyl Minocycline |
Hepatic metabolism of minocycline primarily occurs via cytochrome P450 (CYP3A4)-mediated N-demethylation, yielding 7- and 9-monodemethyl derivatives as major metabolites [3] [5]. 7-Monodemethyl Minocycline retains partial antibacterial activity by binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis—a mechanism conserved across tetracyclines [3] [6]. Its pharmacological relevance extends beyond antimicrobial effects: studies indicate potential modulation of host inflammatory pathways, including inhibition of matrix metalloproteinases (MMPs) and suppression of pro-inflammatory cytokines [9]. Unlike minocycline, however, its diminished lipophilicity (predicted logP ≈1.58) may reduce central nervous system penetration, altering its tissue-specific activity profile [1] [3].
In pharmaceutical quality assurance, 7-Monodemethyl Minocycline is formally designated as "Minocycline EP Impurity C" in the European Pharmacopoeia. Its quantification is mandated during minocycline active pharmaceutical ingredient (API) and formulation stability testing, with acceptable thresholds typically ≤0.15% per ICH Q3B guidelines [1] [7]. Analytical reference standards are commercially available at premium costs (e.g., $479.85/1mg, $2971.24/10mg, ≥95% purity), reflecting the specialized chromatography (HPLC/UV) and spectral characterization (MS/NMR) required for certification [1] [7] [10]. Regulatory significance is underscored by:
Table 2: Commercial Supply Metrics for Research-Grade 7-Monodemethyl Minocycline
Supplier | Purity | Unit Size | Price (USD) |
---|---|---|---|
American Custom Chemicals | 95.00% | 1 mg | $479.85 |
American Custom Chemicals | 95.00% | 10 mg | $2971.24 |
Moxin Chemicals | 95%+ | 10 mg | Custom Quote |
Shaanxi Dideu Medichem | 99% | 1 kg | $1.00–22.00/kg* |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: